N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
The synthesis of N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be achieved through several synthetic routes. One common method involves the intramolecular heterocyclization of N-substituted pyrroles with a carbonyl group in the second position . This reaction typically employs hydrazine hydrate as a reagent, resulting in the formation of the desired pyrrolopyrazine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and electrophilic reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery and development due to its potential biological activities . In biology and medicine, this compound has shown promise as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent . Additionally, it has been studied for its kinase inhibitory properties, making it a potential candidate for cancer therapy . In industry, it can be used in the synthesis of organic materials and natural products.
Mechanism of Action
The mechanism of action of N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that this compound may exert its effects by inhibiting key enzymes or signaling pathways involved in various biological processes . For example, its kinase inhibitory properties may result from its ability to bind to and inhibit the activity of specific kinases, thereby disrupting cellular signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share the pyrrolopyrazine scaffold but may differ in their substituents and biological activities . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives . The unique structural features and biological activities of this compound make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H25N3O |
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Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H25N3O/c18-14(15-12-5-2-1-3-6-12)17-10-9-16-8-4-7-13(16)11-17/h12-13H,1-11H2,(H,15,18) |
InChI Key |
IXGBSMVWRIFKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3CCCC3C2 |
Origin of Product |
United States |
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